(4,5-Dimethylthiophen-2-yl)boronic acid
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Overview
Description
(4,5-Dimethylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a thiophene ring substituted with two methyl groups at the 4 and 5 positions. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylthiophen-2-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a palladium catalyst like PdCl2(dppf). The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, and in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle and perform organolithium chemistry, which allows for the synthesis of various compounds with high throughput . This method ensures efficient production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethylthiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions due to the presence of electron-donating methyl groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate (KOAc) or potassium 2-ethyl hexanoate.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4,5-Dimethylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4,5-Dimethylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4-Methoxyphenylboronic Acid
- 4-(Trifluoromethyl)phenylboronic Acid
Uniqueness
(4,5-Dimethylthiophen-2-yl)boronic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. The methyl groups at the 4 and 5 positions further enhance its reactivity in electrophilic substitution reactions .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H9BO2S |
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Molecular Weight |
156.02 g/mol |
IUPAC Name |
(4,5-dimethylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BO2S/c1-4-3-6(7(8)9)10-5(4)2/h3,8-9H,1-2H3 |
InChI Key |
MDQAKTAYVKMMSH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(S1)C)C)(O)O |
Origin of Product |
United States |
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